6-(3-Methoxypropyl)-1,2-dihydropyridazine-3,4-dione
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Overview
Description
6-(3-Methoxypropyl)-1,2-dihydropyridazine-3,4-dione is an organic compound that belongs to the class of dihydropyridazines This compound is characterized by the presence of a methoxypropyl group attached to the pyridazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(3-Methoxypropyl)-1,2-dihydropyridazine-3,4-dione typically involves the reaction of 3-methoxypropylamine with a suitable pyridazine precursor under controlled conditions. The reaction is often carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product in high purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and cost-effectiveness. Continuous flow reactors and automated systems are often employed to ensure consistent quality and efficiency in production .
Chemical Reactions Analysis
Types of Reactions
6-(3-Methoxypropyl)-1,2-dihydropyridazine-3,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide are used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines .
Scientific Research Applications
6-(3-Methoxypropyl)-1,2-dihydropyridazine-3,4-dione has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 6-(3-Methoxypropyl)-1,2-dihydropyridazine-3,4-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .
Comparison with Similar Compounds
Similar Compounds
- 6-Chloro-N-(3-methoxypropyl)pyrazin-2-amine
- 1-(3-Methoxy-phenyl)-3-naphthalen-1-yl-propenone
- N-(3-Methoxypropyl)acrylamide
Uniqueness
6-(3-Methoxypropyl)-1,2-dihydropyridazine-3,4-dione is unique due to its specific structural features and the presence of the methoxypropyl group, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C8H12N2O3 |
---|---|
Molecular Weight |
184.19 g/mol |
IUPAC Name |
6-(3-methoxypropyl)-1,2-dihydropyridazine-3,4-dione |
InChI |
InChI=1S/C8H12N2O3/c1-13-4-2-3-6-5-7(11)8(12)10-9-6/h5H,2-4H2,1H3,(H,9,11)(H,10,12) |
InChI Key |
WOILJYOYVMMALE-UHFFFAOYSA-N |
Canonical SMILES |
COCCCC1=CC(=O)C(=O)NN1 |
Origin of Product |
United States |
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